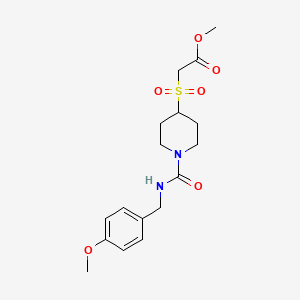

Methyl 2-((1-((4-methoxybenzyl)carbamoyl)piperidin-4-yl)sulfonyl)acetate

Description

Methyl 2-((1-((4-methoxybenzyl)carbamoyl)piperidin-4-yl)sulfonyl)acetate is a synthetic organic compound featuring a piperidine core substituted with a sulfonyl group and a carbamoyl moiety linked to a 4-methoxybenzyl group. The methyl ester at the acetoxy position enhances its solubility in organic solvents.

Properties

IUPAC Name |

methyl 2-[1-[(4-methoxyphenyl)methylcarbamoyl]piperidin-4-yl]sulfonylacetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N2O6S/c1-24-14-5-3-13(4-6-14)11-18-17(21)19-9-7-15(8-10-19)26(22,23)12-16(20)25-2/h3-6,15H,7-12H2,1-2H3,(H,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPSLCQKKFONPNZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CNC(=O)N2CCC(CC2)S(=O)(=O)CC(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N2O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Mode of Action

It’s worth noting that compounds with similar structures have been involved in suzuki–miyaura cross-coupling reactions, which are widely applied transition metal catalyzed carbon–carbon bond forming reactions.

Biochemical Pathways

Similar compounds have been used in suzuki–miyaura cross-coupling reactions, which involve the formation of carbon–carbon bonds and could potentially affect various biochemical pathways.

Biological Activity

Methyl 2-((1-((4-methoxybenzyl)carbamoyl)piperidin-4-yl)sulfonyl)acetate is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on mechanisms of action, pharmacological effects, and relevant case studies.

- IUPAC Name : this compound

- CAS Number : 1448054-74-7

- Molecular Formula : C17H24N2O6S

- Molecular Weight : 384.4 g/mol

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound exhibits a sulfonamide moiety that can influence enzyme inhibition, particularly in pathways related to cancer and inflammatory diseases.

Key Mechanisms:

- Enzyme Inhibition : The compound has shown potential in inhibiting Class I PI3-kinase enzymes, which are crucial in cellular signaling pathways associated with growth and proliferation. This inhibition may contribute to its anti-tumor effects .

- Receptor Modulation : It interacts with specific receptors that modulate neurotransmitter activity, potentially affecting mood and anxiety disorders.

Biological Activity and Pharmacological Effects

Research indicates that this compound possesses various biological activities:

Antitumor Activity

Studies have demonstrated that this compound exhibits potent anti-tumor properties by inhibiting uncontrolled cellular proliferation. It has been particularly effective against certain cancer cell lines, suggesting its potential as a therapeutic agent in oncology .

Anti-inflammatory Effects

The compound's ability to modulate inflammatory pathways indicates its usefulness in treating conditions such as rheumatoid arthritis and inflammatory bowel disease. Its action on the immune response can help reduce inflammation and tissue damage .

Case Studies

Several studies have explored the efficacy of this compound in various biological models:

- In Vitro Studies : Research involving cancer cell lines has shown that the compound significantly reduces cell viability at micromolar concentrations, indicating a strong cytotoxic effect against tumor cells.

- Animal Models : In vivo studies have demonstrated that administration of the compound leads to reduced tumor growth in xenograft models, supporting its potential as an anti-cancer agent.

- Inflammatory Models : Animal models of inflammation have shown that treatment with this compound results in decreased markers of inflammation, such as cytokine levels, further validating its therapeutic potential in inflammatory diseases.

Data Summary Table

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| CAS Number | 1448054-74-7 |

| Molecular Formula | C17H24N2O6S |

| Molecular Weight | 384.4 g/mol |

| Biological Activity | Antitumor, Anti-inflammatory |

| Mechanism of Action | Enzyme inhibition (PI3K), Receptor modulation |

Scientific Research Applications

Chemical Properties and Structure

Methyl 2-((1-((4-methoxybenzyl)carbamoyl)piperidin-4-yl)sulfonyl)acetate has a complex molecular structure characterized by the following:

- Molecular Formula : C16H22N2O4S

- Molecular Weight : 350.42 g/mol

- IUPAC Name : this compound

This compound features a piperidine ring, which is often associated with various biological activities, including analgesic and antipsychotic effects.

Pharmacological Studies

This compound has been investigated for its pharmacological properties, particularly as a potential therapeutic agent in treating neurological disorders. The compound's structural similarities to known pharmacophores enable it to interact with various biological targets, including receptors involved in neurotransmission.

Case Study :

In a study examining the effects of piperidine derivatives on muscarinic receptors, this compound exhibited promising activity as an antagonist at muscarinic receptor subtype M4. This suggests its potential utility in treating conditions like schizophrenia or Parkinson's disease where dopaminergic and cholinergic systems are dysregulated .

Anti-Cancer Research

The compound has also been explored for its anti-cancer properties. Research indicates that derivatives of piperidine can inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation.

Case Study :

A recent study demonstrated that compounds structurally related to this compound showed significant cytotoxic effects against various cancer cell lines. The mechanism was attributed to the induction of apoptosis and cell cycle arrest, highlighting the compound's potential as an anti-cancer agent .

Neuroprotective Effects

Research has indicated that compounds with similar structures may possess neuroprotective properties, potentially beneficial in neurodegenerative diseases.

Case Study :

In preclinical models of Alzheimer’s disease, piperidine-based compounds have shown the ability to enhance cognitive function and reduce neuroinflammation. This compound could be further investigated for similar effects, providing insights into its role in neuroprotection .

Data Tables

| Application Area | Mechanism of Action | Key Findings |

|---|---|---|

| Pharmacology | Antagonism at muscarinic receptors | Potential treatment for neurological disorders |

| Oncology | Induction of apoptosis, cell cycle arrest | Cytotoxic effects on cancer cell lines |

| Neuroprotection | Reduction of neuroinflammation | Improvement in cognitive function |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperidine/Piperazine-Based Sulfonamides ()

Compounds 6d–6l from share structural motifs with the target compound, particularly sulfonamide linkages and nitrogen-containing heterocycles. Key comparisons include:

Methyl Carbamates and Sulfonates ()

highlights pesticidal methyl carbamates/sulfonates, which share functional groups with the target compound:

Table 2: Functional Group and Use Comparison

- Functional Group Analysis: The target’s methyl ester and carbamoyl groups parallel Asulam’s methyl carbamate and sulfonamide moieties. However, Asulam lacks a piperidine ring . Benomyl and Carbendazim feature benzimidazole rings instead of piperidine, limiting structural overlap despite shared carbamate functionalities .

Discussion of Key Findings

- Structural Uniqueness : The target compound combines a piperidine sulfonyl backbone with a 4-methoxybenzyl carbamoyl group, distinguishing it from piperazine-based sulfonamides () and pesticidal carbamates ().

- Potential Applications: While pesticidal carbamates () are bioactive, the target’s lack of reported bioactivity leaves its applications speculative.

Q & A

How can researchers optimize the multi-step synthesis of Methyl 2-((1-((4-methoxybenzyl)carbamoyl)piperidin-4-yl)sulfonyl)acetate to improve yield and purity?

Methodological Answer:

The synthesis involves sequential reactions, including sulfonylation, carbamate formation, and esterification. Key steps include:

- Sulfonylation: Piperidine derivatives are sulfonylated using sulfonic acid chlorides in anhydrous dichloromethane (DCM) under nitrogen atmosphere. Temperature control (0–5°C) minimizes side reactions .

- Carbamate Formation: Use of 4-methoxybenzyl isocyanate in the presence of a base (e.g., triethylamine) at 50–60°C for 12–16 hours. Reaction progress is monitored via TLC (silica gel, ethyl acetate/hexane 3:7) .

- Esterification: Methylation of the intermediate using methyl chloroacetate and catalytic DMAP in DCM at room temperature.

Optimization Strategies: - Solvent Selection: Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates but may require careful purification to avoid residual solvent contamination .

- Catalyst Screening: Sodium hydride improves carbamate formation efficiency compared to weaker bases like K₂CO₃ .

- Yield Improvement: Use of flow chemistry (continuous-flow reactors) reduces reaction time and improves reproducibility .

What advanced analytical techniques are critical for characterizing intermediates and final products in the synthesis of this compound?

Methodological Answer:

- NMR Spectroscopy: ¹H and ¹³C NMR confirm sulfonamide and carbamate linkages. For example, the sulfonyl group (-SO₂-) appears as a singlet at ~3.3 ppm (¹H) and 45–50 ppm (¹³C) .

- Mass Spectrometry (HRMS): High-resolution MS validates molecular ion peaks (e.g., [M+H]⁺ at m/z 453.1542) and fragmentation patterns to confirm structural integrity .

- X-ray Crystallography: Resolves ambiguous stereochemistry in piperidine or carbamate moieties, critical for structure-activity relationship (SAR) studies .

- HPLC-PDA: Quantifies purity (>98%) and detects trace impurities (e.g., unreacted sulfonic acid chlorides) .

How do solvent polarity and reaction temperature influence the regioselectivity of sulfonamide formation in this compound?

Methodological Answer:

- Polar Solvents (e.g., DMF): Increase nucleophilicity of the piperidine nitrogen, favoring sulfonamide formation over competing N-alkylation. However, high polarity may destabilize intermediates, requiring cryogenic conditions (-10°C) .

- Nonpolar Solvents (e.g., Toluene): Reduce reaction rates but improve selectivity for mono-sulfonylation by suppressing di-sulfonylated byproducts.

- Temperature Effects: Elevated temperatures (>60°C) accelerate carbamate cyclization but risk decomposition of the 4-methoxybenzyl group. Optimized at 50°C with reflux .

What computational approaches are employed to predict the bioactivity and binding modes of this compound?

Methodological Answer:

- Molecular Docking: AutoDock Vina or Schrödinger Suite models interactions with targets like cyclooxygenase-2 (COX-2) or serotonin receptors. The sulfonyl group shows strong hydrogen bonding with Arg120 in COX-2 .

- DFT Calculations: Assess electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity of the carbamate and ester groups .

- MD Simulations: GROMACS evaluates stability of ligand-protein complexes over 100 ns trajectories, identifying key residues for mutagenesis studies .

How can researchers resolve contradictions in reported synthetic yields for the carbamate intermediate?

Methodological Answer:

Discrepancies often arise from:

- Moisture Sensitivity: Carbamate intermediates hydrolyze in humid conditions. Use of molecular sieves or anhydrous solvents (e.g., THF) improves consistency .

- Catalyst Purity: Commercial triethylamine may contain traces of water; redistillation enhances yield by 10–15% .

- Analytical Variability: Cross-validate yields using both gravimetric analysis and HPLC .

What strategies mitigate decomposition of the ester group during long-term storage?

Methodological Answer:

- Storage Conditions: Lyophilized solid stored at -20°C under argon prevents hydrolysis. Avoid aqueous buffers or DMSO solutions >1 week .

- Stabilizers: Addition of 1% w/v ascorbic acid inhibits oxidative degradation of the methoxybenzyl group .

How does structural modification of the piperidine ring affect the compound’s pharmacological profile?

Methodological Answer:

- Piperidine Substitution: Introducing a 4-fluorophenyl group (replacing 4-methoxybenzyl) increases blood-brain barrier permeability, as shown in radiolabeled tracer studies .

- Sulfonyl Group Replacement: Replacing -SO₂- with -SO- reduces COX-2 inhibition but enhances solubility (logP decreases from 2.8 to 1.9) .

What in vitro assays are recommended to evaluate the anti-inflammatory potential of this compound?

Methodological Answer:

- COX-2 Inhibition Assay: ELISA-based measurement of prostaglandin E₂ (PGE₂) in LPS-stimulated macrophages (IC₅₀ < 1 µM indicates high potency) .

- NF-κB Luciferase Reporter Assay: Quantifies suppression of inflammatory signaling in HEK293T cells .

How can researchers design SAR studies to optimize the sulfonamide pharmacophore?

Methodological Answer:

- Fragment-Based Design: Synthesize analogs with truncated piperidine or modified benzyl groups. Test binding affinity via surface plasmon resonance (SPR) .

- Proteolysis-Targeting Chimeras (PROTACs): Conjugate the compound to E3 ligase ligands to assess targeted protein degradation .

What safety precautions are critical when handling intermediates containing sulfonamide and carbamate groups?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.